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Compound of Interest

Compound Name: 4-Chloro-N-isopropylpicolinamide

CAS No.: 604813-08-3

Cat. No.: B1322756

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9][10][11]

Compound: 4-Chloro-N-isopropylpicolinamide[1]

Formula: C

H

ClN

O

Molecular Weight: 198.65 g/mol [1]

Core Challenge: Confirming the position of the chlorine atom on the pyridine ring and

verifying the integrity of the amide bond against hydrolysis or unreacted isopropylamine.
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In the synthesis of chloropicolinamides (often via chlorination of picolinic acid or reaction of 4-

chloropicolinoyl chloride with amines), regio-scrambling or starting material impurities (3,5-

dichloro or 6-chloro variants) are common.[1] Standard LC-MS confirms the mass (m/z

199/201), but cannot distinguish regioisomers.[1] Quantitative

H NMR spectroscopy is the mandatory validation step.[1]

Analytical Strategy & Workflow
The following workflow ensures a self-validating elucidation process. The logic relies on

"Triangulation": Mass for composition, NMR for connectivity, and 2D-NMR for spatial

confirmation.[1]
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Figure 1: Decision-tree workflow for structural verification, prioritizing NMR coupling analysis.

Detailed Elucidation Protocols
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Mass Spectrometry (LC-MS)
Before NMR, verify the chlorine isotope pattern.[1]

Expectation: A characteristic 3:1 intensity ratio for signals at m/z 199 (

Cl) and m/z 201 (

Cl).

Failure Mode: If the ratio is 9:6:1 (M, M+2, M+4), the sample contains dichlorinated

impurities (e.g., 4,6-dichloro-N-isopropylpicolinamide), a common byproduct if the starting

acid chloride was over-chlorinated.[1]

H NMR Spectroscopy (The Critical Path)
Solvent Selection: DMSO-

is preferred over CDCl

for picolinamides because it sharpens the amide -NH- signal and prevents exchange
broadening, allowing for observation of the NH-CH coupling.[1]

Predicted Chemical Shifts & Multiplicities
Based on the picolinamide scaffold and analogous 4-chloro-N-methyl derivatives [1][2], the

following signals define the structure:
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Position Type (ppm) Multiplicity (Hz)
Assignment
Logic

NH Amide 8.4 - 8.6
Broad

Doublet
~8.0

Couples to

isopropyl CH.

[1]

H6 Pyridine 8.5 - 8.6 Doublet (d) 5.3

Ortho to N;

deshielded by

ring N.

H3 Pyridine 7.9 - 8.0 Doublet (d) 2.1

Meta to H5;

ortho to

Amide.[1]

H5 Pyridine 7.6 - 7.7 dd 5.3, 2.1

Diagnostic

Signal.

Couples to

H6 (ortho)

and H3

(meta).[1]

CH Isopropyl 4.0 - 4.2
Septet of

doublets
6.6, 8.0

Septet from

methyls;

doublet from

NH.[1]

CH Isopropyl 1.1 - 1.2 Doublet (d) 6.6

Characteristic

gem-dimethyl

group.[1]

The "Fingerprint" of 4-Chloro Substitution
To prove the chlorine is at position 4, you must observe the specific coupling pattern of H5:

H5 must appear as a doublet of doublets (dd).

It must show one large coupling (
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Hz, ortho to H6) and one small coupling (

Hz, meta to H3).[1]

H3 must appear as a narrow doublet (

Hz).[1] If H3 shows a large coupling (

Hz), there is a proton at position 4, meaning the chlorine is misplaced (likely the 5-Cl
isomer).[1]

2D NMR Confirmation (HMBC)
Heteronuclear Multiple Bond Correlation (HMBC) is the final validation step to link the isopropyl

group to the pyridine ring.[1]

Key Correlation 1: The Amide NH proton should show a strong cross-peak to the Carbonyl

Carbon (~163 ppm).[1]

Key Correlation 2: The H3 proton (singlet/narrow doublet) should show a 3-bond correlation

to the Carbonyl Carbon.[1]

Significance: This confirms the amide is attached at C2, adjacent to H3.[1]

Experimental Protocol
Standard Operating Procedure for Characterization

Sample Prep: Dissolve 5-10 mg of the solid analyte in 0.6 mL of DMSO-

. Ensure the solution is clear; filter through a cotton plug if turbidity exists (salts interfere with
shimming).[1]

Acquisition:

Run 1H NMR (min 16 scans) with a relaxation delay (

) of at least 2.0 seconds to ensure integration accuracy of the aromatic protons.

Run 13C NMR (min 512 scans) to resolve the carbonyl carbon.[1]
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Processing:

Calibrate DMSO residual peak to 2.50 ppm.

Apply exponential multiplication (LB = 0.3 Hz) for resolution enhancement.

Analysis:

Integrate the isopropyl methyls (6H) first.[1] Set this to 6.00.

Check if the aromatic region integrates to exactly 3.[1]00. If <3.00, check for paramagnetic

impurities.[1] If >3.00, check for solvent peaks (e.g., toluene/benzene).[1]

Structural Visualization & Correlations
The following diagram illustrates the HMBC correlations required to confirm the structure,

specifically bridging the aliphatic and aromatic domains.
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Figure 2: Key HMBC correlations connecting the isopropyl amine fragment to the chloropyridine

core.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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